molecular formula C15H10BrClN2O2 B5384603 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

Cat. No.: B5384603
M. Wt: 365.61 g/mol
InChI Key: YNKDPCTZJPAZJC-UHFFFAOYSA-N
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Description

7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is a derivative of the benzodiazepine class of compounds. Benzodiazepines are well-known for their use in the treatment of anxiety, insomnia, and other conditions due to their sedative and anxiolytic properties . This specific compound is a modified version with a bromine and chlorine substitution, which may alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Formation of the Benzodiazepine Core: This involves cyclization reactions to form the 1,4-benzodiazepine core structure.

    Introduction of Bromine and Chlorine: Halogenation reactions are used to introduce the bromine and chlorine atoms at the specified positions.

    Oxidation: The final step involves the oxidation of the 2-one position to form the 4-oxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can convert the 4-oxide back to the 2-one form.

    Substitution: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.

Scientific Research Applications

7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating anxiety, insomnia, and other conditions.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine and chlorine substitutions may affect the binding affinity and selectivity for different GABA receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: The first benzodiazepine discovered, used for its anxiolytic properties.

    Diazepam: Another well-known benzodiazepine with similar uses.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

The unique substitutions of bromine and chlorine in 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This can result in variations in potency, duration of action, and side effect profiles .

Properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-4-hydroxy-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2/c16-9-5-6-13-11(7-9)15(19(21)8-14(20)18-13)10-3-1-2-4-12(10)17/h1-7,21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKDPCTZJPAZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342626
Record name Phenazepam 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177751-52-8
Record name Phenazepam 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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